9-((2-Hydroxyethoxy)methyl)-8-chloroguanine
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Overview
Description
9-((2-Hydroxyethoxy)methyl)-8-chloroguanine is a synthetic compound known for its antiviral properties. It is a derivative of guanine, a purine nucleoside, and is structurally similar to acyclovir, a well-known antiviral drug. This compound has been studied extensively for its potential in treating viral infections, particularly those caused by herpes viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2-Hydroxyethoxy)methyl)-8-chloroguanine typically involves the hydrolysis of N2-acetyl-9-(2-acetoxyethoxymethyl)guanine with monoethanolamine, followed by neutralization with an acid and filtration . Another method involves the deprotection of O-protected acyclovir using ammonia-saturated methanol .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar hydrolysis and deprotection techniques. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
9-((2-Hydroxyethoxy)methyl)-8-chloroguanine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced guanine derivatives.
Substitution: Formation of substituted guanine derivatives.
Scientific Research Applications
9-((2-Hydroxyethoxy)methyl)-8-chloroguanine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other antiviral compounds.
Biology: Studied for its effects on viral replication and inhibition.
Industry: Used in the development of antiviral drugs and formulations.
Mechanism of Action
The mechanism of action of 9-((2-Hydroxyethoxy)methyl)-8-chloroguanine involves its incorporation into viral DNA, leading to chain termination. The compound targets viral DNA polymerase, inhibiting its activity and preventing viral replication. This selective inhibition ensures minimal effects on normal, uninfected cells .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A well-known antiviral drug with a similar structure and mechanism of action.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Ganciclovir: Another antiviral compound used to treat cytomegalovirus (CMV) infections.
Uniqueness
9-((2-Hydroxyethoxy)methyl)-8-chloroguanine is unique due to its specific substitution pattern, which enhances its antiviral activity and selectivity. Its ability to target viral DNA polymerase with high specificity makes it a valuable compound in antiviral therapy .
Properties
CAS No. |
91897-98-2 |
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Molecular Formula |
C8H10ClN5O3 |
Molecular Weight |
259.65 g/mol |
IUPAC Name |
2-amino-8-chloro-9-(2-hydroxyethoxymethyl)-1H-purin-6-one |
InChI |
InChI=1S/C8H10ClN5O3/c9-7-11-4-5(12-8(10)13-6(4)16)14(7)3-17-2-1-15/h15H,1-3H2,(H3,10,12,13,16) |
InChI Key |
MYTTVFRFXXXOKZ-UHFFFAOYSA-N |
Canonical SMILES |
C(COCN1C2=C(C(=O)NC(=N2)N)N=C1Cl)O |
Origin of Product |
United States |
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